7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid
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Overview
Description
7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid can be achieved through several synthetic routesThe reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted indene compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,3-dihydro-1H-indene-5-sulfonic acid
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
Uniqueness
Compared to similar compounds, 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid stands out due to its unique combination of amino and sulfonic acid functional groupsAdditionally, its specific molecular interactions and biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
36125-90-3 |
---|---|
Molecular Formula |
C9H11NO3S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
7-amino-2,3-dihydro-1H-indene-4-sulfonic acid |
InChI |
InChI=1S/C9H11NO3S/c10-8-4-5-9(14(11,12)13)7-3-1-2-6(7)8/h4-5H,1-3,10H2,(H,11,12,13) |
InChI Key |
IUOAMLUXPZNOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)S(=O)(=O)O)N |
Origin of Product |
United States |
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